

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis protocol

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Compound of Interest

Compound Name: 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

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An In-depth Technical Guide to the Synthesis of **3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid**

This technical guide provides a comprehensive overview of the synthesis of **3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid**, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Compound Overview

Compound Name: **3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid** Synonyms: Malonic acid mono-4-nitrobenzyl ester, 4-Nitrobenzyl hydrogen malonate, Mono-4-nitrobenzyl malonate.
CAS Number: 77359-11-6 Molecular Formula: C₁₀H₉NO₆ Molecular Weight: 239.18 g/mol
Appearance: White crystalline powder

This compound is a valuable reagent, notably utilized as a pharmaceutical intermediate in the synthesis of Meropenem.

Synthetic Protocols

Several synthetic routes for **3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid** have been established. This section details the most common and effective methods, providing step-by-step experimental protocols.

Method 1: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate

This method employs an enzymatic approach for the selective hydrolysis of the diester to the desired monoester.

Experimental Protocol:

- Dissolve di-p-nitrobenzyl malonate (100g) in toluene (750ml) in a flask equipped with a water bath.
- Raise the water bath temperature to 55°C to ensure complete dissolution of the starting material.
- Add 250 ml of potassium phosphate buffer (0.1M, pH 7.5) to the reaction mixture and maintain the pH at 7.5.
- Cool the water bath to 45°C and introduce immobilized CalB (Candida antarctica lipase-C-LEcta, 5g) to the mixture.
- Maintain the pH at 7.5 by the dropwise addition of 1N sodium hydroxide while stirring the reaction mixture for 7 hours.
- Upon completion, filter the reaction mixture to recover the enzyme, which can be dried under vacuum for reuse.
- The crystallized product, 4-Nitrobenzyl hydrogen malonate, is filtered and dried under vacuum at 50°C.^[1]

Quantitative Data:

Parameter	Value
Yield	58 g
Purity (by HPLC)	99.83%
Moisture Content	0.14%

Method 2: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol

This protocol utilizes Meldrum's acid as a precursor to the malonate moiety.

Experimental Protocol:

- To a flame-dried 150mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00g, 34.7mmol) and anhydrous acetonitrile (40mL).
- To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).
- Seal the tube tightly and allow the reaction to reflux overnight.^[1]
- (Note: The original source does not detail the work-up procedure for this specific reaction, which would typically involve solvent removal and purification by crystallization or chromatography).

Method 3: Direct Esterification of Malonic Acid

This is a classical approach involving the direct reaction of malonic acid with p-nitrobenzyl alcohol. A variation of this method is also used to produce the magnesium salt of the target compound.

Experimental Protocol for the Magnesium Salt:

- Add p-nitrobenzyl alcohol and malonic acid to a suitable solvent.
- Perform the esterification reaction at a low temperature in the presence of a catalyst.
- Raise the temperature of the reaction system to 60-80°C to facilitate the transformation of the product's crystal form, yielding the p-nitrobenzyl alcohol malonate monoester.
- The obtained monoester is then reacted with magnesium chloride in water.
- The final product is purified by recrystallization, followed by centrifugation and drying.^[2]

Quantitative Data for the Magnesium Salt:

Parameter	Value
Purity of Intermediate Monoester	>95%
Yield of Magnesium Salt	>80%

Method 4: From Halogenated p-Nitrobenzene

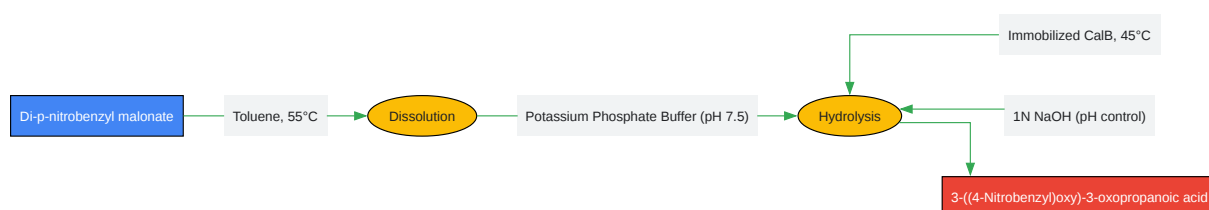
This method involves the reaction of a p-nitrobenzyl halide with malonic acid or its salt.

General Protocol Outline:

The synthesis is achieved by reacting a halogenated p-nitrobenzene (e.g., p-nitrobenzyl bromide or chloride) with malonic acid or its sodium salt in the presence of a solvent and a catalyst.[3] The specific reaction conditions such as temperature, time, and the choice of catalyst and solvent can be optimized to maximize the yield of the desired monoester.[3]

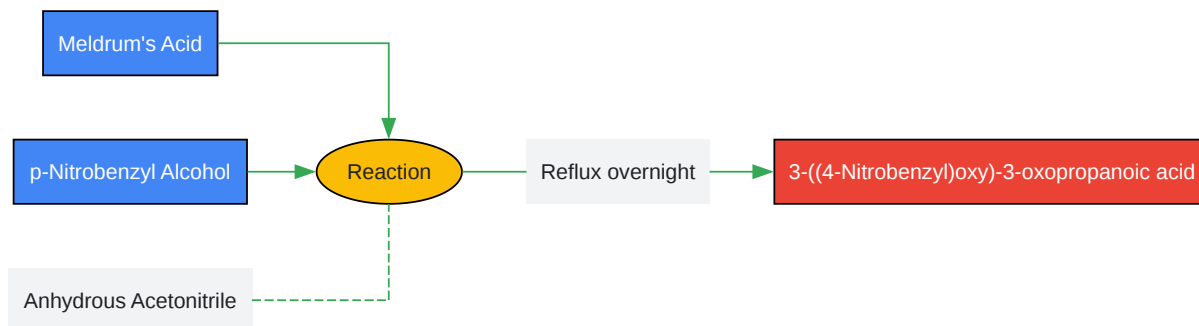
Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.



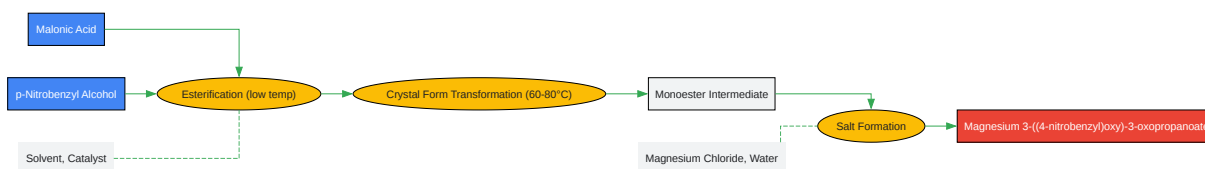
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Caption: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate.



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Caption: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol.



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Caption: Direct Esterification and Salt Formation.

Concluding Remarks

The synthesis of **3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid** can be achieved through various methodologies, each with its own set of advantages. The enzymatic hydrolysis offers high purity and mild reaction conditions. The use of Meldrum's acid provides a direct route, while the classical esterification of malonic acid is a versatile method that can be adapted for

the synthesis of corresponding salts. The choice of a specific protocol will depend on factors such as desired purity, yield, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

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